1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring fused with a thiazole ring, and it is functionalized with a nitro group and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Thiazole Ring Formation: The thiazole ring is often formed via a cyclization reaction involving thiourea and α-haloketones.
Nitro Group Introduction: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can reduce the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the carboxamide group play crucial roles in binding to these targets, often through hydrogen bonding or electrostatic interactions. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide include:
- 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylamide
These compounds share similar structural features but differ in functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-11-4-6-12(7-5-11)10-20-8-2-3-13(16(20)23)15(22)19-17-18-9-14(26-17)21(24)25/h2-9H,10H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUKNSRUHAQRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.